Hellebrin

Na+/K+-ATPase Subunit selectivity Cardiac glycosides

Hellebrin is a uniquely water-soluble cardiac glycoside (~4.4 mg/mL) that eliminates organic co-solvent artifacts in cell-based assays. Its ~2-fold preferential binding to the α1β1 Na⁺/K⁺-ATPase subunit (vs. α2/α3) contrasts sharply with digoxin, enabling isoform-specific dissection of non-canonical pump signaling in cancer proliferation and chemoresistance. With picomolar immunosuppressive potency—250× stronger than cyclosporin A—it serves as a validated lead for autoimmune and transplant rejection therapies. Unlike most cardiac glycosides, its aglycone hellebrigenin retains comparable anticancer activity (~16 nM vs. ~28 nM IC₅₀), simplifying medicinal chemistry SAR. Procure Hellebrin when water solubility, α1β1 selectivity, and extreme potency are non-negotiable.

Molecular Formula C36H52O15
Molecular Weight 724.8 g/mol
CAS No. 13289-18-4
Cat. No. B089052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHellebrin
CAS13289-18-4
Synonyms3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide
corelborin
corelborine
hellebrin
Molecular FormulaC36H52O15
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1
InChIKeyDCSLTSSPIJWEJN-YRFFWODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Hellebrin (CAS 13289-18-4): Bufadienolide Cardiac Glycoside with Distinct α1β1 Na+/K+-ATPase Subunit Selectivity and Water Solubility


Hellebrin is a cardiotonic steroid glycoside belonging to the bufadienolide class, characterized by a six-membered α-pyrone ring [1]. Isolated from the rhizome of Helleborus niger, it is a highly potent inhibitor of the Na+/K+-ATPase sodium pump [2]. Hellebrin exhibits a unique combination of high water solubility (~4.4 mg/mL) and a preferential binding affinity for the α1β1 subunit complex of the Na+/K+-ATPase . These properties, along with its potent in vitro cytotoxic activity against a range of cancer cell lines, underpin its utility as a chemical probe and a patented lead compound for anticancer therapeutic development [3].

Hellebrin Substitution Risk: Why α1β1 Selectivity and Aglycone Equivalence Preclude Generic Interchangeability with Common Cardiac Glycosides


Cardiac glycosides are not interchangeable due to significant differences in their subunit selectivity profiles and structure-activity relationships. For instance, while many glycosides like digoxin bind preferentially to the α2β1 and α3β1 isoforms of Na+/K+-ATPase, hellebrin is an exception, displaying a ~2-fold higher binding affinity for the α1β1 complex [1]. Furthermore, the classic rule that the aglycone form of a cardiac glycoside is less potent than its parent glycoside does not apply to hellebrin; its aglycone, hellebrigenin, exhibits comparable in vitro anticancer activity [2]. These unique characteristics, along with its exceptional water solubility and picomolar-range immunosuppressive potency, mean that substituting hellebrin with another cardiac glycoside like ouabain or digoxin will lead to fundamentally different biological outcomes in assays requiring these specific properties [3].

Hellebrin Differentiated Evidence: A Quantitative Guide for Scientific Selection vs. Analogs


Hellebrin Uniquely Preferentially Binds the α1β1 Na+/K+-ATPase Subunit, Unlike Digoxin

Hellebrin displays a ~2-fold higher binding affinity for the α1β1 Na+/K+-ATPase complex compared to the α2β1 and α3β1 complexes. This is in direct contrast to digoxin, which exhibits a higher binding affinity for the α2β1 and α3β1 than for the α1β1 complex [1].

Na+/K+-ATPase Subunit selectivity Cardiac glycosides

Hellebrin Aglycone Hellebrigenin Retains Full in vitro Anticancer Potency, a Rare Exception Among Cardiac Glycosides

In a study of 27 bufadienolides and their degradation products, all aglycones and degradation products displayed weaker in vitro growth inhibitory effects compared to their respective glycosylated homologues. The sole exception was hellebrigenin, which was found to be as active as hellebrin [1]. Mean IC50 values for hellebrigenin (16 ± 5 nM) were not significantly different from those of hellebrin (28 ± 7 nM) across a panel of human cancer cell lines [2].

Structure-Activity Relationship Aglycone potency Cancer cell lines

Hellebrin Exhibits Exceptional Water Solubility Compared to Most Lipophilic Cardiac Glycosides

Hellebrin is identified as the second unique water-soluble cardiotonic glycoside, alongside the cardenolide ouabain [1]. Commercial sources report a practical solubility of ~4.4 mg/mL in water . This contrasts sharply with many other cardiac glycosides, such as digoxin and digitoxin, which are poorly soluble in water and require organic co-solvents for biological assays.

Solubility Formulation Physicochemical properties

Hellebrin Suppresses T-Cell Activation at Picomolar Concentrations, Orders of Magnitude More Potent than Cyclosporin A

Hellebrin (He) exhibits exquisite immunosuppressive potency, inhibiting the allogeneic T-cell response at picomolar concentrations [1]. In direct comparison, this activity was found to be ~16,000 times stronger than that of the natural hormone cortisol and ~250 times stronger than the classical immunosuppressive drugs cyclosporin A or tacrolimus (FK506) [1].

Immunosuppression T-cell Potency

Hellebrin Demonstrates Superior in vitro Cytotoxicity to Ouabain and Digoxin in Human Cancer Cell Lines

In a large structure-activity relationship study, hellebrin (3a) was among several bufadienolides that displayed higher growth inhibitory activities against various human cancer cell lines when compared to the reference cardenolides ouabain and digoxin [1]. The study used an MTT colorimetric assay to evaluate the in vitro growth inhibitory effects of 27 bufadienolides and eight degradation products against six human and two mouse cancer cell lines [1].

Cytotoxicity Cancer Bufadienolides

The Bufadienolide Scaffold of Hellebrin Confers a Distinct Mechanism from Cardenolides

Hellebrin contains a six-membered α-pyrone ring, classifying it as a bufadienolide [1]. This is structurally and mechanistically distinct from cardenolides like ouabain and digoxin, which contain a five-membered butyrolactone ring [2]. This fundamental difference in the lactone ring is known to influence binding kinetics to the Na+/K+-ATPase and the subsequent activation of downstream signaling pathways [3].

Mechanism of action Lactone ring Bufadienolide vs. Cardenolide

Hellebrin Applications: Optimal Scientific and Industrial Use Cases for α1β1-Selective Bufadienolide


Investigating α1β1-Specific Na+/K+-ATPase Signaling in Cancer

Researchers studying the non-canonical signaling functions of the Na+/K+-ATPase in cancer can leverage hellebrin as a selective chemical probe. Its ~2-fold higher binding affinity for the α1β1 subunit complex over α2β1 and α3β1 contrasts with the α2/α3 preference of digoxin, allowing for the dissection of isoform-specific roles in cell proliferation, survival, and chemoresistance [1].

Lead Compound for Developing Next-Generation Immunosuppressants

Hellebrin's picomolar potency in suppressing T-cell activation—being 250 times more potent than cyclosporin A—makes it a compelling starting point for medicinal chemistry campaigns aimed at novel, high-potency immunosuppressive therapies for autoimmune diseases or transplant rejection [2].

Simplifying in vitro Assays with a Water-Soluble Cardiac Glycoside

Procurement for in vitro pharmacology studies should prioritize hellebrin when a water-soluble, yet highly potent, cardiac glycoside is required. Its solubility of ~4.4 mg/mL in water eliminates the need for organic co-solvents, reducing solvent-related artifacts and improving assay reproducibility compared to using poorly soluble cardenolides like digoxin .

Synthesizing Simplified Analogs for Cancer Drug Development

Given that hellebrigenin, the aglycone of hellebrin, demonstrates equivalent in vitro anticancer potency (mean IC50 ~16 nM vs. ~28 nM for hellebrin), medicinal chemists can rationally design and synthesize more accessible hellebrigenin-based analogs. This approach avoids the complexity of the full diglycoside, accelerating SAR exploration for anticancer agents targeting the Na+/K+-ATPase [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hellebrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.